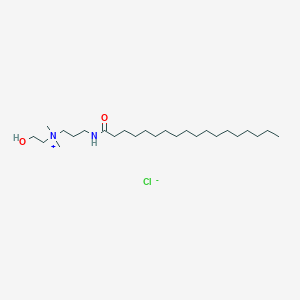

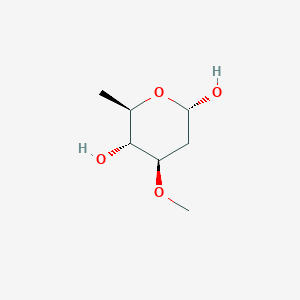

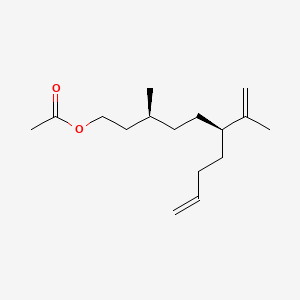

(3S,6S)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

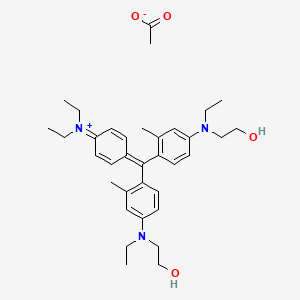

(3S,6S)-3-メチル-6-イソプロペニル-9-デセン-1-イルアセテート . この化合物は、分子式C16H28O2 を特徴とし、さまざまな科学および産業分野で用いられています .

合成方法

合成ルートと反応条件

(3S,6S)-3-メチル-6-イソプロペニル-9-デセン-1-イルアセテートの合成は、通常、対応するアルコールと酢酸または無水酢酸のエステル化反応により行われます。この反応は、硫酸などの酸またはピリジンなどの塩基によって触媒されるのが一般的です。 反応条件には、トルエンまたはジクロロメタンなどの有機溶媒中で反応物を還流させることがよく含まれます .

工業的生産方法

工業的な設定では、この化合物の生産には、高い収率と純度を確保するために、連続フロープロセスが用いられる場合があります。 自動反応器の使用と温度、圧力、反応物の濃度などの反応パラメータの精密な制御は、大規模生産に不可欠です .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-isopropenyl-9-decen-1-yl acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

化学反応の分析

反応の種類

(3S,6S)-3-メチル-6-イソプロペニル-9-デセン-1-イルアセテートは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は酸化されて対応するケトンまたはカルボン酸を生成することができます。

還元: 還元反応は、エステル基をアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に用いられます。

主要な生成物

これらの反応から生成される主要な生成物には、特定の反応条件と使用される試薬に応じて、さまざまなアルコール、ケトン、カルボン酸、および置換エステルが含まれます .

科学研究への応用

(3S,6S)-3-メチル-6-イソプロペニル-9-デセン-1-イルアセテートは、科学研究において幅広い用途があります。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されています。

生物学: この化合物は、抗菌性や抗炎症性などの潜在的な生物活性について研究されています。

医学: 特に創薬において、その潜在的な治療用途を調査するための研究が進められています。

科学的研究の応用

3-methyl-6-isopropenyl-9-decen-1-yl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

(3S,6S)-3-メチル-6-イソプロペニル-9-デセン-1-イルアセテートの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、その抗菌活性は、微生物細胞膜を破壊する能力に起因する可能性があります。 生物系では、さまざまなシグナル伝達経路を調節し、観察された効果をもたらす可能性があります .

類似化合物との比較

類似化合物

3-メチル-6-イソプロペニル-9-デセン-1-オール: アセテートに対応するアルコール。

3-メチル-6-イソプロペニル-9-デセン-1-アル: アルデヒド誘導体。

3-メチル-6-イソプロペニル-9-デセン-1-酸: カルボン酸誘導体.

独自性

(3S,6S)-3-メチル-6-イソプロペニル-9-デセン-1-イルアセテートは、特定のエステル官能基により、独自の化学的および物理的特性を有しているため、ユニークです。 これは、香料や香味料の配合など、エステルが好ましい用途において特に有用です .

特性

CAS番号 |

67601-10-9 |

|---|---|

分子式 |

C16H28O2 |

分子量 |

252.39 g/mol |

IUPAC名 |

[(3S,6S)-3-methyl-6-prop-1-en-2-yldec-9-enyl] acetate |

InChI |

InChI=1S/C16H28O2/c1-6-7-8-16(13(2)3)10-9-14(4)11-12-18-15(5)17/h6,14,16H,1-2,7-12H2,3-5H3/t14-,16-/m0/s1 |

InChIキー |

UJJKWQRTTYLTQL-HOCLYGCPSA-N |

異性体SMILES |

C[C@@H](CC[C@H](CCC=C)C(=C)C)CCOC(=O)C |

正規SMILES |

CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。